molecular formula C₂₆H₃₆O₈ B022127 13-cis-Retinoyl-beta-glucuronide CAS No. 78147-42-9

13-cis-Retinoyl-beta-glucuronide

货号: B022127
CAS 编号: 78147-42-9
分子量: 476.6 g/mol
InChI 键: MTGFYEHKPMOVNE-PLEZPQHTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of 13-cis-Retinoyl-beta-glucuronide involves the esterification of 13-cis-retinoic acid with beta-glucuronic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the stability of the product. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .

化学反应分析

13-cis-Retinoyl-beta-glucuronide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 13-cis-4-oxoretinoic acid.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学研究应用

Chemical Properties and Metabolism

13-cis-Retinoyl-beta-glucuronide is characterized by the chemical formula C26H36O8 and is classified as a glucuronide conjugate of retinoic acid. It is formed through the glucuronidation process, which enhances the solubility and excretion of retinoids in the body. Studies have shown that upon administration, 13-cis-RBG is rapidly converted into its active form, retinoic acid, particularly in vitamin A-deficient models .

Research indicates that 13-cis-RBG exhibits biological activity comparable to that of retinoic acid. It has been shown to inhibit the growth of neuroblastoma cells effectively, suggesting its potential as a therapeutic agent in cancer treatment . Additionally, it may play a role in modulating gene expression related to cell differentiation and proliferation.

Therapeutic Applications

  • Dermatological Disorders :
    • Acne Treatment : 13-cis-RBG is primarily utilized for treating severe nodulocystic acne. Its efficacy stems from its ability to induce cellular differentiation and reduce sebaceous gland activity .
    • Psoriasis and Other Skin Conditions : The compound has also been investigated for its effects on psoriasis and other keratinization disorders due to its anti-inflammatory properties.
  • Oncology :
    • Neuroblastoma : As noted, 13-cis-RBG has shown promise in inhibiting the growth of neuroblastoma cells, potentially offering a less toxic alternative to conventional retinoids .
    • Other Cancers : The compound's metabolites have been implicated in the treatment of various cancers, including skin cancer and leukemia .
  • Pharmacokinetics :
    • Studies have demonstrated differences in pharmacokinetics between healthy individuals and cancer patients, indicating that dosing regimens may need to be adjusted based on patient profiles .

Case Study Overview

  • A study involving patients with high-risk neuroblastoma treated with isotretinoin highlighted the conversion efficiency of 13-cis-RBG into retinoic acid, emphasizing its potential role in enhancing therapeutic outcomes while minimizing side effects .
  • Another investigation into the metabolism of 13-cis-retinoic acid revealed that significant glucuronide metabolites were present in bile, indicating effective metabolic processing that could influence dosing strategies .

Comparative Analysis of Retinoids

CompoundStructure TypeMain ApplicationsEfficacy
This compoundGlucuronide conjugateAcne, NeuroblastomaInhibits cell growth similar to retinoic acid
All-trans Retinoic AcidActive retinoidAcute promyelocytic leukemiaWell-established efficacy but higher toxicity
IsotretinoinActive retinoidSevere acneEffective but associated with significant side effects

作用机制

The mechanism of action of 13-cis-Retinoyl-beta-glucuronide involves its interaction with retinoic acid receptors and other molecular targets. It exerts its effects by modulating gene expression and influencing cellular differentiation, proliferation, and apoptosis. The compound is metabolized to active retinoid forms, such as retinoic acid, which then bind to nuclear receptors to regulate various biological processes .

相似化合物的比较

13-cis-Retinoyl-beta-glucuronide is unique compared to other retinoid derivatives due to its glucuronide moiety, which enhances its solubility and bioavailability. Similar compounds include:

生物活性

13-cis-Retinoyl-beta-glucuronide (13-cis-RAG) is a significant metabolite of 13-cis-retinoic acid (isotretinoin), which plays an essential role in various biological activities, particularly in dermatological and oncological applications. This compound is formed through glucuronidation, a metabolic process that enhances the solubility and excretion of lipophilic substances. Understanding the biological activity of 13-cis-RAG is crucial for elucidating its therapeutic potential and mechanisms of action.

  • Cell Proliferation and Differentiation :
    • 13-cis-RAG exhibits biological activity similar to that of its parent compound, 13-cis-retinoic acid. Studies have shown that both compounds can influence cell proliferation and differentiation in various cell lines, including human keratinocytes and neuroblastoma cells. For instance, 13-cis-retinoic acid has been demonstrated to inhibit proliferation and induce differentiation in neuroblastoma cells by modulating the expression of retinoic acid receptors (RARs) .
  • Apoptosis Induction :
    • Research indicates that 13-cis-RAG can induce apoptosis in certain cell types. In sebocytes, it has been observed that treatment with 13-cis-retinoic acid leads to increased apoptosis markers such as Annexin V-FITC staining and cleaved caspase-3 levels. This apoptotic effect is crucial for its sebosuppressive action, contributing to the resolution of acne .
  • Metabolism and Pharmacokinetics :
    • The metabolism of 13-cis-retinoic acid involves conversion to several metabolites, including 13-cis-RAG. In pharmacokinetic studies, both 13-cis-RAG and all-trans-retinoyl-beta-glucuronide have been identified as major plasma metabolites following administration of isotretinoin. The formation of these glucuronides suggests a pathway for the detoxification and elimination of retinoids from the body .

Case Studies and Clinical Applications

  • Dermatological Conditions :
    • Clinical studies highlight the effectiveness of isotretinoin (and by extension, its metabolites like 13-cis-RAG) in treating severe acne and other skin disorders. The ability of these compounds to modulate sebum production and promote keratinocyte differentiation underlines their therapeutic relevance .
  • Cancer Treatment :
    • The application of isotretinoin in oncology has been explored, particularly in hematological malignancies such as acute promyelocytic leukemia (APL). The role of retinoids in promoting differentiation of cancer cells has been well-documented, with 13-cis-RAG contributing to these effects through similar mechanisms as those observed with other retinoids .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of 13-cis-RAG compared to its parent compound:

Compound Biological Activity Mechanism
This compound (13-cis-RAG) Induces apoptosis in sebocytesRAR-independent pathways
Inhibits proliferation in neuroblastoma cellsModulation of MYCN expression
13-cis-Retinoic Acid Induces differentiation in keratinocytesActivation of RARs
Reduces sebum productionCell cycle arrest via p21 upregulation

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8-,16-14-/t20-,21-,22+,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGFYEHKPMOVNE-PLEZPQHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78147-42-9
Record name beta-D-Glucopyranuronic acid, 1-(13-cis-retinoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078147429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-cis-Retinoyl-beta-glucuronide
Reactant of Route 2
Reactant of Route 2
13-cis-Retinoyl-beta-glucuronide
Reactant of Route 3
13-cis-Retinoyl-beta-glucuronide
Reactant of Route 4
13-cis-Retinoyl-beta-glucuronide
Reactant of Route 5
13-cis-Retinoyl-beta-glucuronide
Reactant of Route 6
13-cis-Retinoyl-beta-glucuronide
Customer
Q & A

Q1: What is the significance of 13-cis-Retinoyl-beta-glucuronide in the metabolism of 13-cis-retinoic acid?

A1: this compound is identified as a major metabolite of 13-cis-retinoic acid in multiple species, including cynomolgus monkeys [] and rabbits []. Research suggests that following oral administration of 13-cis-retinoic acid, both the parent drug and this compound are detectable in biological fluids like tears and lacrimal gland fluid []. This indicates that glucuronidation, the process of attaching a glucuronic acid molecule, is a significant metabolic pathway for 13-cis-retinoic acid.

Q2: Does this compound contribute to the teratogenic effects observed with 13-cis-retinoic acid administration?

A3: While this compound is found in the embryo after multiple dose administration of 13-cis-retinoic acid in mice, its transfer to the embryo is significantly less efficient compared to both 13-cis-retinoic acid and all-trans-retinoic acid []. The study suggests that while this compound, along with 13-cis-retinoic acid and all-trans-retinoic acid, could play a role in malformations, the potent teratogen all-trans-retinoic acid might be the major contributing factor due to its high concentration in the embryo during critical developmental periods [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。